molecular formula C52H74N8O13S B1259964 Symplostatin 2

Symplostatin 2

Cat. No. B1259964
M. Wt: 1051.3 g/mol
InChI Key: ZXPCHASEFBWLAG-JXZMSGGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Symplostatin 2 is a natural product found in Symploca hydnoides with data available.

Scientific Research Applications

Anticancer Properties

Symplostatin 2, like its analogs, has been a focus of research due to its potential anticancer properties. Symplostatin 1, an analog of dolastatin 10 and closely related to this compound, exhibits efficacy against various cancer cell types. It inhibits cell proliferation, causes the formation of abnormal mitotic spindles, and induces apoptosis, which is consistent with its effects as an antimitotic tubulin-targeting drug (Mooberry et al., 2003).

Cytotoxicity and Tubulin Disruption

Symplostatin 3, another analog, shows in vitro cytotoxicity toward human tumor cell lines and disrupts microtubules, albeit at higher concentrations compared to dolastatin 10 (Luesch et al., 2002). This further highlights the potential of symplostatin compounds in disrupting microtubule assembly, a key process in cancer cell division.

Antimalarial Activity

Symplostatin 4, closely related to this compound, has been shown to possess significant antimalarial activity. Its synthesis was found to inhibit Plasmodium falciparum, a parasite responsible for malaria, with a notable efficacy (Conroy et al., 2010). Moreover, symplostatin 4 inhibits P. falciparum falcipains in infected red blood cells, suggesting a specific mode of action against the hemoglobin degradation pathway (Stolze et al., 2012).

Targeting Cancer Stem Cells

A derivative of symplostatin 4 has been found to suppress tumor growth and reduce the number of tumor spheres, highlighting its potential in targeting cancer stem cells. This compound was shown to block the Wnt/β-catenin signaling pathway, crucial in carcinogenesis and cancer progression (Liu et al., 2018).

properties

Molecular Formula

C52H74N8O13S

Molecular Weight

1051.3 g/mol

IUPAC Name

(2S,3S)-N-[(2S)-1-[[(2S,5S,8S,15Z,18S)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methylsulfinyl-1-oxobutan-2-yl]-2-(butanoylamino)-3-methylpentanamide

InChI

InChI=1S/C52H74N8O13S/c1-10-16-40(62)56-43(30(6)11-2)48(67)54-36(25-26-74(9)72)46(65)58-44-31(7)73-52(71)42(29(4)5)57-47(66)38(27-33-19-21-34(61)22-20-33)59(8)51(70)39(28-32-17-14-13-15-18-32)60-41(63)24-23-37(50(60)69)55-45(64)35(12-3)53-49(44)68/h12-15,17-22,29-31,36-39,41-44,61,63H,10-11,16,23-28H2,1-9H3,(H,53,68)(H,54,67)(H,55,64)(H,56,62)(H,57,66)(H,58,65)/b35-12-/t30-,31?,36-,37-,38-,39-,41?,42-,43-,44?,74?/m0/s1

InChI Key

ZXPCHASEFBWLAG-JXZMSGGVSA-N

Isomeric SMILES

CCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCS(=O)C)C(=O)NC1C(OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2C(CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C

Canonical SMILES

CCCC(=O)NC(C(C)CC)C(=O)NC(CCS(=O)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C

synonyms

symplostatin 2
symplostatin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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